

## Physical and chemical properties of 2-Allylbenzene-1,4-diamine

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Compound of Interest

Compound Name: 2-Allylbenzene-1,4-diamine

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## Technical Guide: 2-Allylbenzene-1,4-diamine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for **2-Allylbenzene-1,4-diamine** is not readily available in the current scientific literature. The following information is based on established chemical principles and data from structurally analogous compounds.

#### Introduction

**2-Allylbenzene-1,4-diamine** is an aromatic diamine with a molecular structure featuring a benzene ring substituted with two amine groups and an allyl group. Its structural similarity to known biologically active molecules, such as other aniline and phenylenediamine derivatives, suggests potential applications in medicinal chemistry and materials science. The presence of the allyl group offers a reactive site for further chemical modifications, making it a potentially versatile building block in organic synthesis. This guide provides a theoretical overview of its properties, a proposed synthetic route, and postulated biological activities to facilitate further research into this compound.

## **Predicted Physical and Chemical Properties**

The physical and chemical properties of **2-Allylbenzene-1,4-diamine** have been estimated based on the known properties of p-phenylenediamine and N-allylaniline. These predicted values provide a baseline for experimental determination.



Property	Predicted Value
Molecular Formula	C <sub>9</sub> H <sub>12</sub> N <sub>2</sub>
Molecular Weight	148.21 g/mol
Appearance	White to off-white or light brown solid (darkens on exposure to air and light)
Melting Point	Estimated between 130-150 °C
Boiling Point	> 270 °C (decomposes)
Solubility	Sparingly soluble in water; soluble in organic solvents like ethanol, acetone, and DMSO.
pKa (of conjugate acid)	~6.5

# Proposed Synthesis: Claisen Rearrangement of N-Allyl-p-phenylenediamine

A plausible synthetic route to **2-Allylbenzene-1,4-diamine** is through the Claisen rearrangement of a conceptual N-allyl-1,4-diaminobenzene precursor. This intramolecular thermal rearrangement is a well-established method for forming C-allyl bonds on aromatic rings.[1][2][3]

### **Proposed Experimental Protocol**

Step 1: Synthesis of N-Allyl-1,4-diaminobenzene (Conceptual Precursor)

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-phenylenediamine (1 eq.) in a suitable solvent such as acetonitrile or DMF.
- Addition of Reagents: Add a mild base, such as potassium carbonate (1.1 eq.), to the solution. Slowly add allyl bromide (1 eq.) dropwise to the stirred suspension at room temperature.
- Reaction Conditions: Heat the reaction mixture to 60-80 °C and monitor the reaction progress using thin-layer chromatography (TLC).



 Work-up and Purification: After completion, cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to isolate the mono-allylated product, N-allyl-1,4diaminobenzene.

#### Step 2: Claisen Rearrangement to 2-Allylbenzene-1,4-diamine

- Reaction Setup: Place the purified N-allyl-1,4-diaminobenzene in a high-boiling point, inert solvent like N,N-diethylaniline or diphenyl ether in a flask equipped for high-temperature reaction and distillation (if necessary to remove byproducts).
- Reaction Conditions: Heat the solution to a high temperature, typically in the range of 180-220 °C, to induce the [4][4]-sigmatropic rearrangement. [1][5][6] The reaction progress should be monitored by TLC or GC-MS.
- Work-up and Purification: Once the rearrangement is complete, cool the reaction mixture. The product can be isolated by acid-base extraction. Dissolve the mixture in a suitable organic solvent and extract with dilute hydrochloric acid. The aqueous layer, containing the protonated diamine, is then basified with a strong base (e.g., NaOH) to precipitate the product. The crude 2-Allylbenzene-1,4-diamine can be further purified by recrystallization or column chromatography.

#### **Proposed Synthesis Workflow**

Caption: Proposed two-step synthesis of **2-Allylbenzene-1,4-diamine**.

#### **Proposed Analytical Characterization**

To confirm the identity and purity of the synthesized **2-Allylbenzene-1,4-diamine**, a combination of spectroscopic and chromatographic techniques should be employed.



Technique	Purpose and Expected Observations
<sup>1</sup> H NMR	To determine the proton environment. Expect signals for aromatic protons (likely complex splitting), two distinct amine protons, and characteristic signals for the allyl group (a multiplet for the methine proton and two multiplets for the terminal vinyl protons).
<sup>13</sup> C NMR	To identify the number and type of carbon atoms. Expect distinct signals for the aromatic carbons, and three signals corresponding to the carbons of the allyl group.
FT-IR	To identify functional groups. Expect characteristic N-H stretching bands for the primary amine groups (around 3300-3500 cm <sup>-1</sup> ), C-H stretches for the aromatic and allyl groups, and C=C stretching for the aromatic ring and the allyl double bond.
Mass Spectrometry	To determine the molecular weight and fragmentation pattern. Expect a molecular ion peak corresponding to the molecular weight of 148.21.
HPLC/GC-MS	To assess purity and identify any byproducts.

# Postulated Biological Activity and Signaling Pathway

Aniline and phenylenediamine derivatives are known to exhibit a range of biological activities, including antioxidant and enzyme-inhibiting properties.[7][8][9] The presence of amine groups allows these compounds to act as radical scavengers, potentially mitigating oxidative stress.[7]

#### **Potential Antioxidant Activity**

The amine groups in **2-Allylbenzene-1,4-diamine** can donate hydrogen atoms to neutralize reactive oxygen species (ROS), thereby reducing cellular damage. This antioxidant capacity is



a common feature of many phenolic and aniline compounds.[8][10]

#### **Potential Enzyme Inhibition**

Phenolic and aniline compounds have been shown to inhibit the activity of various enzymes. [11][12][13] The mechanism of inhibition can involve the formation of covalent bonds with amino acid residues in the enzyme's active site or non-covalent interactions that alter the enzyme's conformation.

#### **Hypothetical Role in Mitigating Oxidative Stress**

The following diagram illustrates a hypothetical signaling pathway where **2-Allylbenzene-1,4-diamine** could exert its antioxidant effects by scavenging reactive oxygen species (ROS) and potentially modulating downstream pathways involved in cellular stress response.

Caption: Hypothetical role of **2-Allylbenzene-1,4-diamine** in oxidative stress.

#### **Predicted Safety Information**

Based on safety data for p-phenylenediamine and other aniline derivatives, **2-Allylbenzene-1,4-diamine** should be handled with care.

Hazard	Precaution
Toxicity	Likely toxic if swallowed, inhaled, or absorbed through the skin.
Irritation	May cause skin, eye, and respiratory tract irritation.
Sensitization	May cause an allergic skin reaction.
Handling	Use in a well-ventilated area, wear appropriate personal protective equipment (gloves, safety glasses, lab coat).

#### Conclusion



While **2-Allylbenzene-1,4-diamine** is not a well-documented compound, this technical guide provides a comprehensive theoretical framework for its synthesis, characterization, and potential biological activities based on established chemical principles and data from analogous structures. The proposed synthetic route via Claisen rearrangement offers a viable starting point for its preparation. Further experimental investigation is necessary to validate these predictions and fully elucidate the properties and potential applications of this novel compound.

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